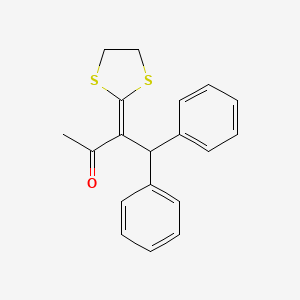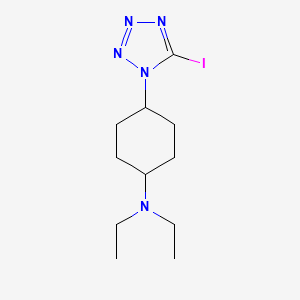
Tetradecan-2-YL hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecan-2-YL hexadecanoate is an ester compound formed from the reaction between tetradecan-2-ol and hexadecanoic acid. It is known for its use in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecan-2-YL hexadecanoate typically involves the esterification reaction between tetradecan-2-ol and hexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.
Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Tetradecan-2-ol and hexadecanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tetradecan-2-YL hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and as an emollient in personal care products.
Mechanism of Action
The mechanism of action of tetradecan-2-YL hexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by esterases, releasing tetradecan-2-ol and hexadecanoic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Tetradecyl tetradecanoate: Another ester with similar properties but different chain lengths.
Hexadecyl hexadecanoate: Similar ester with a longer carbon chain.
Tetradecan-2-one: A ketone with a similar carbon backbone but different functional group.
Uniqueness: Tetradecan-2-YL hexadecanoate is unique due to its specific ester linkage and the combination of its carbon chain lengths, which confer distinct physical and chemical properties compared to other similar compounds.
Properties
CAS No. |
865675-32-7 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
tetradecan-2-yl hexadecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-30(31)32-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
ZYYAIZZOGVWIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)


![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)





